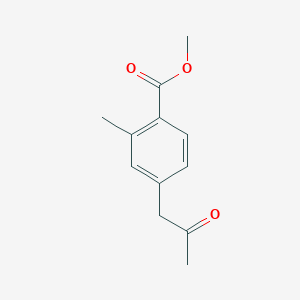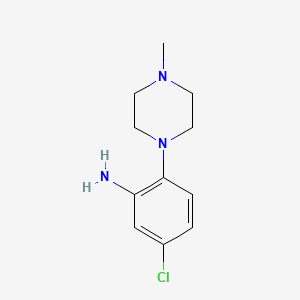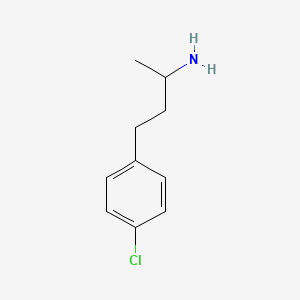
4-(4-Chlorophenyl)butan-2-amine
Overview
Description
4-(4-Chlorophenyl)butan-2-amine is an organic compound with the molecular formula C10H14ClN. It is a derivative of butanamine, where a chlorophenyl group is attached to the second carbon of the butane chain.
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
It’s worth noting that similar compounds have been reported to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
A related compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole (cmi), has been shown to reverse depression-like behavior induced by acute restraint stress in mice, suggesting a modulation of oxido-nitrosative stress and inflammatory pathways .
Pharmacokinetics
In silico pharmacokinetics analysis of a related compound, cmi, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
A related compound, cmi, has been reported to protect dopaminergic neurons from h2o2-induced stress by lowering ros levels and boosting the glutathione system .
Action Environment
It’s worth noting that the widespread application and degradation properties of similar compounds have led to some adverse effects, including pest resistance and environmental toxicity .
Biochemical Analysis
Biochemical Properties
3-(4-Chloro-phenyl)-1-methyl-propylamine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and glutathione reductase . These interactions help in reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. Additionally, 3-(4-Chloro-phenyl)-1-methyl-propylamine may interact with catalase, an enzyme that helps in scavenging hydrogen peroxide .
Cellular Effects
The effects of 3-(4-Chloro-phenyl)-1-methyl-propylamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to protect dopaminergic neurons from oxidative stress by lowering ROS levels and boosting the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 3-(4-Chloro-phenyl)-1-methyl-propylamine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it enhances the interaction of androgen receptors with their E3 ligase MDM2, promoting the degradation of androgen receptors in the nuclei of castration-resistant prostate cancer cells . This competitive antagonism of androgen receptors highlights its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-Chloro-phenyl)-1-methyl-propylamine in laboratory settings have been studied extensively. Over time, this compound has shown stability and resistance to degradation under controlled conditions . Long-term studies have indicated that it maintains its protective effects against oxidative stress in vitro, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 3-(4-Chloro-phenyl)-1-methyl-propylamine vary with different dosages. At lower doses, it exhibits neuroprotective and antioxidant properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3-(4-Chloro-phenyl)-1-methyl-propylamine is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions help in modulating metabolic flux and maintaining metabolite levels, thereby contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(4-Chloro-phenyl)-1-methyl-propylamine within cells and tissues are facilitated by specific transporters and binding proteins. This compound is well-absorbed, metabolized, and excreted, and it can cross the blood-brain barrier . These properties ensure its effective distribution and localization within target tissues, enhancing its therapeutic potential.
Subcellular Localization
3-(4-Chloro-phenyl)-1-methyl-propylamine exhibits specific subcellular localization, which is crucial for its activity and function. It has been observed to localize in the nuclei of certain cells, where it interacts with nuclear receptors and other biomolecules . This localization is facilitated by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)butan-2-amine typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-(4-chlorophenyl)-2-nitrobutane. This intermediate is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)butan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-(4-Bromophenyl)butan-2-amine: Similar structure with a bromine atom instead of chlorine.
4-(4-Fluorophenyl)butan-2-amine: Similar structure with a fluorine atom instead of chlorine.
4-(4-Methylphenyl)butan-2-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness: 4-(4-Chlorophenyl)butan-2-amine is unique due to the presence of the chlorine atom, which influences its reactivity and interactions with other molecules. This makes it distinct in terms of its chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-(4-chlorophenyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNLOGUCRBHVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


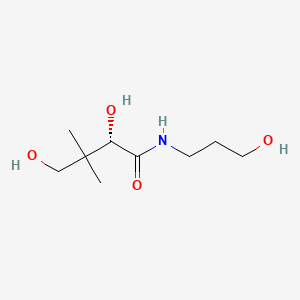

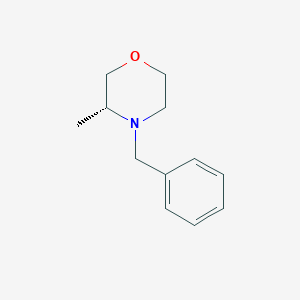
![5-ethyl-1,2-dihydro-3H-Pyrrolo[1,2-c]iMidazol-3-one](/img/structure/B3152885.png)
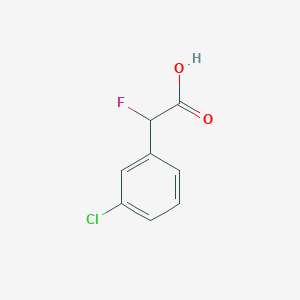
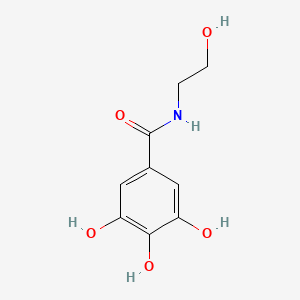
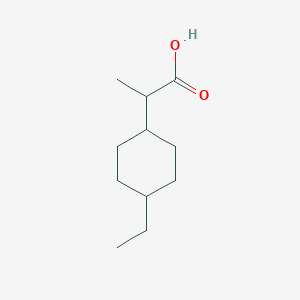
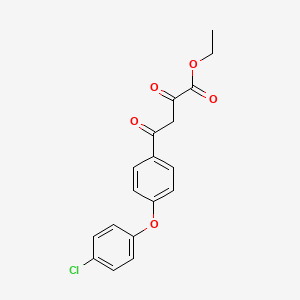
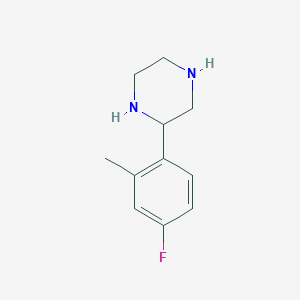
![3-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B3152951.png)

![N-{[(Prop-2-en-1-yl)oxy]carbonyl}tyrosine](/img/structure/B3152958.png)
